2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1h-inden-1-one (BCI) is a synthetic organic compound that has gained significant attention in scientific research due to its ability to inhibit dual-specificity phosphatases (DUSPs), particularly DUSP1 and DUSP6. [, , ] DUSPs are a family of enzymes that play crucial roles in regulating intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways. [] By inhibiting DUSPs, BCI modulates MAPK signaling, which influences various cellular processes such as cell proliferation, differentiation, apoptosis, and inflammation. [, ] As a research tool, BCI allows scientists to investigate the roles of DUSPs and MAPK pathways in various biological systems and disease models.
The synthesis of (E/Z)-Bci involves several methods, primarily focusing on organic synthesis techniques. One notable approach includes the use of enzymatic methods that facilitate the formation of bifunctional complexes. These methods often employ ligation steps where substrates are in double-stranded forms, enabling selective tagging and purification processes .
Technical details reveal that the synthesis may incorporate various reagents and conditions tailored to optimize yield and purity. For instance, the use of specific ligases can enhance the efficiency of tag incorporation into the compound structure, which is crucial for its subsequent biological activity.
The molecular structure of (E/Z)-Bci is characterized by specific functional groups that confer its inhibitory properties against DUSP6. The compound can exist in two geometric isomers: E (trans) and Z (cis), which differ in their spatial arrangement around a double bond.
Data regarding its molecular formula indicates that (E/Z)-Bci has a complex arrangement that allows for interactions with target proteins. The canonical SMILES representation aids in visualizing its structure, while three-dimensional modeling can provide insights into its binding affinity to DUSP6 .
(E/Z)-Bci participates in various chemical reactions primarily related to its role as a DUSP6 inhibitor. The compound's mechanism involves binding to the active site of DUSP6, thereby inhibiting its phosphatase activity. This inhibition has downstream effects on several signaling pathways critical for cancer cell proliferation and survival.
Technical details from experimental studies show that (E/Z)-Bci effectively alters the phosphorylation state of substrates involved in the extracellular signal-regulated kinase (ERK) pathway, leading to reduced cell growth in cancer models .
The mechanism of action for (E/Z)-Bci centers around its interaction with DUSP6. By inhibiting this enzyme, (E/Z)-Bci disrupts the dephosphorylation process that normally regulates ERK signaling. This disruption results in sustained activation of ERK pathways, which can induce apoptosis in cancer cells.
Data from pharmacological studies indicate that the compound's efficacy is dose-dependent, with specific concentrations leading to significant reductions in cell viability across various cancer cell lines .
(E/Z)-Bci exhibits distinct physical and chemical properties relevant to its function as a therapeutic agent:
Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, which confirm the identity and purity of the synthesized compound .
The primary application of (E/Z)-Bci lies within scientific research focused on cancer treatment. Its role as a DUSP6 inhibitor positions it as a candidate for therapeutic intervention in cancers characterized by overactive ERK signaling.
Research indicates potential applications not only in oncology but also in understanding the broader implications of phosphatase inhibition in various biological contexts, including inflammation and cellular stress responses .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: